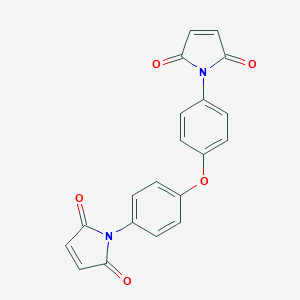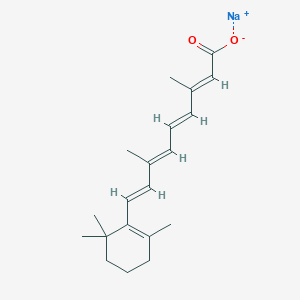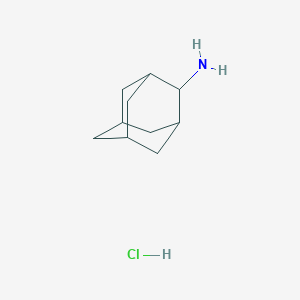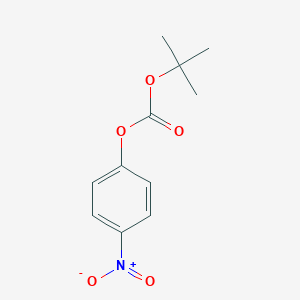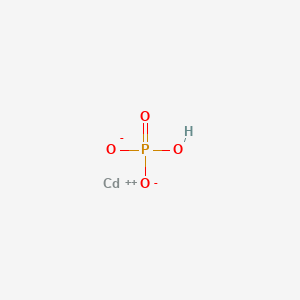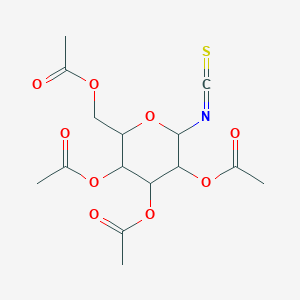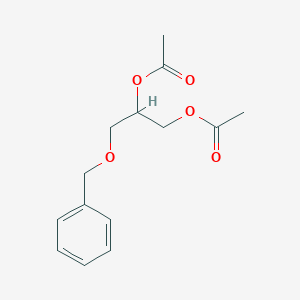
3-Benzyloxy-1,2-diacetyl-1,2-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyloxy-1,2-diacetyl-1,2-propanediol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and organic solvents. This compound is also known as benzyl acetylpropanediol or BADP and has been synthesized using several methods.
Wirkmechanismus
The mechanism of action of 3-Benzyloxy-1,2-diacetyl-1,2-propanediol is not well understood. However, it is believed that the benzyl group present in the compound plays a crucial role in its biological activity. The compound has been shown to exhibit antifungal and antibacterial activity, which suggests that it may interfere with the cell wall synthesis of microorganisms.
Biochemische Und Physiologische Effekte
3-Benzyloxy-1,2-diacetyl-1,2-propanediol has been shown to have several biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which suggests that it may have potential applications in the food and pharmaceutical industries. The compound has also been shown to have anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Benzyloxy-1,2-diacetyl-1,2-propanediol in lab experiments include its ease of synthesis, low cost, and potential applications in various fields. However, the compound has some limitations, such as its low solubility in water and its potential toxicity. Therefore, careful handling and disposal of the compound are necessary to ensure the safety of researchers.
Zukünftige Richtungen
There are several future directions for the research on 3-Benzyloxy-1,2-diacetyl-1,2-propanediol. One potential direction is the investigation of its potential applications as a drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. Another direction is the exploration of its potential as a chiral auxiliary in asymmetric synthesis. Further studies are also needed to understand the mechanism of action of the compound and its potential toxicity.
Synthesemethoden
The synthesis of 3-Benzyloxy-1,2-diacetyl-1,2-propanediol has been achieved using different methods. One of the most commonly used methods is the reaction of benzyl alcohol with acetylacetone in the presence of a base such as potassium hydroxide. Another method involves the reaction of benzaldehyde with acetylacetone in the presence of sodium hydroxide. The yield of the product can be improved by optimizing reaction conditions such as temperature, time, and reactant ratio.
Wissenschaftliche Forschungsanwendungen
3-Benzyloxy-1,2-diacetyl-1,2-propanediol has been extensively studied for its potential applications in various fields of science. It has been used as a precursor for the synthesis of other compounds such as benzyl acetate, which is a fragrance and flavoring agent. BADP has also been used as a chiral auxiliary in asymmetric synthesis, which is a technique used to produce enantiomerically pure compounds.
Eigenschaften
CAS-Nummer |
13754-10-4 |
|---|---|
Produktname |
3-Benzyloxy-1,2-diacetyl-1,2-propanediol |
Molekularformel |
C14H18O5 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
(2-acetyloxy-3-phenylmethoxypropyl) acetate |
InChI |
InChI=1S/C14H18O5/c1-11(15)18-10-14(19-12(2)16)9-17-8-13-6-4-3-5-7-13/h3-7,14H,8-10H2,1-2H3 |
InChI-Schlüssel |
PZJWZGWBDMSONK-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(COCC1=CC=CC=C1)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC(COCC1=CC=CC=C1)OC(=O)C |
Synonyme |
3-(Phenylmethoxy)-1,2-propanediol diacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



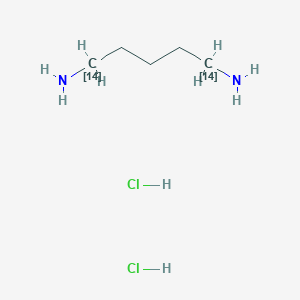
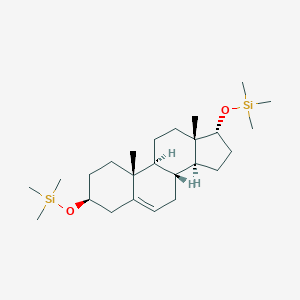
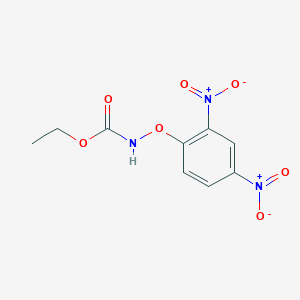
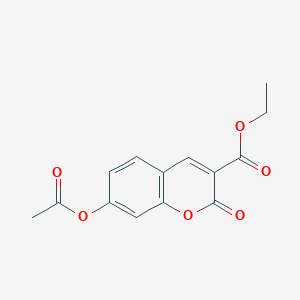
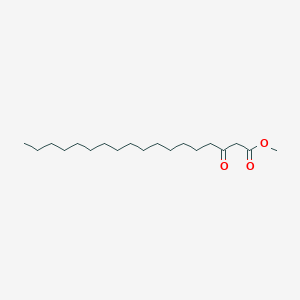
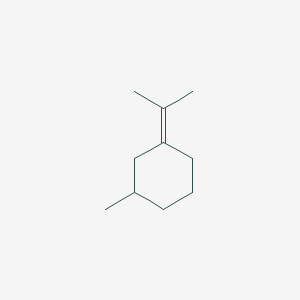
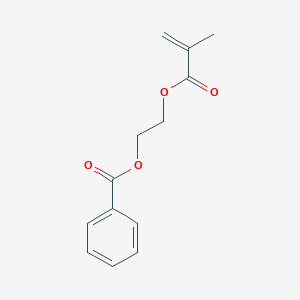
![[(2R,3R,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate](/img/structure/B89260.png)
